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Compound of Interest

Compound Name: 3-Bromophenylacetic acid

Cat. No.: B142816

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 3-
Bromophenylacetic acid, a compound of interest for researchers and professionals in the
fields of chemical research and drug development. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for 3-Bromophenylacetic acid (CAS No: 1878-67-7) has been
compiled and is presented in the tables below. This data is crucial for the structural elucidation
and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The H and 13C NMR data for 3-Bromophenylacetic
acid were acquired in deuterated chloroform (CDCls).

Table 1: *H NMR Spectroscopic Data for 3-Bromophenylacetic Acid (400 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

) ) Carboxylic acid (-
10.5 (variable) Singlet 1H

COOH)
7.44 -7.41 Multiplet 2H Aromatic protons
7.20 Multiplet 2H Aromatic protons
) Methylene protons (-

3.61 Singlet 2H

CH2)

Table 2: 13C NMR Spectroscopic Data for 3-Bromophenylacetic Acid (100 MHz, CDCIs)

Chemical Shift (6) ppm

Assignment

177.0 Carboxylic acid carbon (-COOH)
136.0 Aromatic carbon (C-Br)

131.5 Aromatic carbon

130.5 Aromatic carbon

129.0 Aromatic carbon

123.0 Aromatic carbon

40.5 Methylene carbon (-CHz)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Bromophenylacetic acid was obtained from a solid sample.

Table 3: Key IR Absorption Peaks for 3-Bromophenylacetic Acid
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Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

1705 Strong C=0 stretch (Carboxylic acid)

1600, 1475, 1420 Medium-Strong C=C stretch (Aromatic ring)

1290 Medium C-O stretch

920 Medium, Broad O-H bend (out-of-plane)

780, 680 Strong C-H be.nd (out-of-plane,
aromatic)

550 Medium C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Fragmentation Data for 3-Bromophenylacetic Acid
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miz Relative Intensity (%) Putative Fragment

[M+2]* (Molecular ion with
216 94.1

8lBr)
214 96.1 [M]* (Molecular ion with 7°Br)
[M-COOH]* (Loss of carboxyl
171 97.5 _
group with 81Br)
[M-COOH]* (Loss of carboxyl
169 100.0 _
group with 7°Br)
91 56.7 [C7H7]* (Tropylium ion)
90 44.6 [C7He]*
89 28.5 [C7Hs]*
63 14.7 [CsHs]*

Experimental Protocols

The following sections describe the methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

A sample of 3-Bromophenylacetic acid (approximately 10-20 mg) was dissolved in
deuterated chloroform (CDClIs, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard. The solution was transferred to a 5 mm NMR tube. *H and 3C NMR
spectra were recorded on a 400 MHz spectrometer. For tH NMR, 16 scans were acquired with
a relaxation delay of 1 second. For 13C NMR, 256 scans were acquired with a relaxation delay
of 2 seconds. The data was processed using standard Fourier transform and baseline
correction procedures.

FT-IR Spectroscopy

The infrared spectrum of solid 3-Bromophenylacetic acid was obtained using a Fourier
Transform Infrared (FT-IR) spectrometer. A small amount of the finely ground solid sample was
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mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture
was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was
placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded in the
range of 4000-400 cm~1. A background spectrum of a pure KBr pellet was also recorded and
subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral analysis was performed using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 3-
Bromophenylacetic acid in a suitable solvent (e.g., methanol or dichloromethane) was
injected into the GC. The compound was separated on a capillary column and then introduced
into the mass spectrometer. The electron energy was set to 70 eV. The mass analyzer scanned
a mass range of m/z 40-400.

Visualized Experimental Workflow and Data
Analysis

The following diagrams illustrate the logical flow of the spectroscopic analysis and a plausible
fragmentation pathway for 3-Bromophenylacetic acid in mass spectrometry.
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Caption: Workflow for the spectroscopic analysis of 3-Bromophenylacetic acid.
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Caption: Proposed mass fragmentation pathway of 3-Bromophenylacetic acid.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromophenylacetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142816#3-bromophenylacetic-acid-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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